1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone
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Overview
Description
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone is a complex organic compound characterized by its unique structural features, including a pyrrolidinyl ring, a sulfonyl group, and a cyclopentylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. The sulfonyl group is introduced through a sulfonylation reaction, and the cyclopentylthio moiety is added via a thiolation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted pyrrolidinyl and cyclopentylthio derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, while the cyclopentylthio moiety may participate in redox reactions. The compound's ability to modulate biological pathways is still under investigation, but it is believed to involve the inhibition of certain enzymes or receptors.
Comparison with Similar Compounds
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(phenylthio)ethanone
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(ethylthio)ethanone
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(propylthio)ethanone
Uniqueness: 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone stands out due to its cyclopentylthio group, which imparts unique chemical and biological properties compared to its phenylthio and alkylthio analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-cyclopentylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3S2/c18-13-5-7-15(8-6-13)24(21,22)16-9-10-19(11-16)17(20)12-23-14-3-1-2-4-14/h5-8,14,16H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOUYYIPMHORRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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